PF-4800567

Descripción general

Descripción

PF-4800567 es un compuesto desarrollado por Pfizer que actúa como un inhibidor selectivo de la enzima Caseína quinasa 1 épsilon. Esta enzima juega un papel crucial en la regulación de los ritmos circadianos y tiene potenciales efectos neuroprotectores .

Aplicaciones Científicas De Investigación

PF-4800567 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la Caseína quinasa 1 épsilon.

Biología: El compuesto se utiliza para investigar el papel de la Caseína quinasa 1 épsilon en los ritmos circadianos y otros procesos celulares.

Medicina: this compound tiene potenciales efectos neuroprotectores y se estudia por su papel en las enfermedades neurodegenerativas.

Industria: Si bien sus aplicaciones industriales son limitadas, this compound se utiliza en entornos de investigación para desarrollar nuevas estrategias terapéuticas

Mecanismo De Acción

PF-4800567 ejerce sus efectos inhibiendo selectivamente la enzima Caseína quinasa 1 épsilon. Esta inhibición afecta la fosforilación de sustratos específicos involucrados en la regulación de los ritmos circadianos. El compuesto bloquea la actividad de la enzima, lo que lleva a cambios en la localización nuclear de proteínas como PER3 y la degradación de PER2 .

Análisis Bioquímico

Biochemical Properties

PF-4800567 acts as a potent, ATP-competitive, and reversible inhibitor of CK1-ε with approximately 22-fold greater potency over CK1-δ . The compound has been shown to preferentially block PER3 nuclear translocation and PER2 degradation in cells . This selective inhibition of CK1-ε by this compound has been instrumental in understanding the role of CK1 enzymes in various biochemical reactions, including phosphorylation and dephosphorylation processes .

Cellular Effects

This compound has significant effects on cellular processes, particularly in the context of circadian rhythm regulation. The compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . In cellular models, this compound has minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . Additionally, this compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting CK1-ε. This inhibition is ATP-competitive and reversible, with an IC50 of 32 nM for CK1-ε and 711 nM for CK1-δ . The compound blocks CK1-ε-mediated PER3 nuclear localization and PER2 degradation, which are critical processes in the regulation of circadian rhythm . The selective inhibition of CK1-ε by this compound has also been shown to have potential neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its stability and effectiveness in vivo . Long-term studies have shown that this compound can enhance responses to certain drugs of abuse, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have minimal effects on the circadian clock at concentrations substantially over its CK1-ε IC50 . The compound has been found to enhance responses to certain drugs of abuse, such as methamphetamine and fentanyl, at higher doses . These findings suggest that this compound may have threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the inhibition of CK1-ε, which plays a critical role in various metabolic pathways, including phosphorylation and dephosphorylation processes . The compound’s selective inhibition of CK1-ε has been shown to affect metabolic flux and metabolite levels, particularly in the context of circadian rhythm regulation .

Transport and Distribution

This compound is rapidly absorbed and distributed in plasma and brain of mice, indicating its effectiveness in vivo . The compound’s transport and distribution within cells and tissues are facilitated by its cell-permeable nature, allowing it to effectively inhibit CK1-ε-mediated processes .

Subcellular Localization

This compound has been shown to block CK1-ε-mediated PER3 nuclear localization and suppress PER2 degradation . These findings suggest that the compound’s activity and function are closely tied to its subcellular localization, particularly in the nucleus where it exerts its inhibitory effects on CK1-ε .

Métodos De Preparación

La síntesis de PF-4800567 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un andamio de pirazolo[3,4-d]pirimidina. La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de pirazolo[3,4-d]pirimidina: Esto se logra a través de una serie de reacciones de ciclización.

Introducción del grupo clorofenoxi: Este paso implica la reacción de la estructura central con 3-clorofenol bajo condiciones específicas.

Adición del grupo tetrahidropirano: Esto se realiza a través de una reacción de sustitución nucleofílica.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto generalmente se sintetiza en laboratorios de investigación bajo condiciones controladas.

Análisis De Reacciones Químicas

PF-4800567 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: this compound puede reducirse para formar diferentes productos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenoxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

PF-4800567 es único debido a su alta selectividad para la Caseína quinasa 1 épsilon sobre otras isoformas como la Caseína quinasa 1 delta. Compuestos similares incluyen:

PF-670462: Un inhibidor no selectivo de la Caseína quinasa 1 épsilon y la Caseína quinasa 1 delta.

PF-04455242: Otro inhibidor selectivo con diferente especificidad de objetivo.

PF-543: Un compuesto con propiedades inhibitorias similares pero diferentes objetivos moleculares.

Propiedades

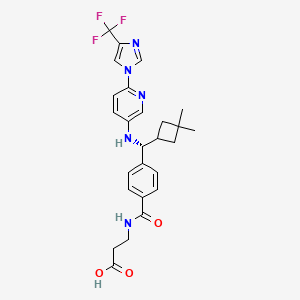

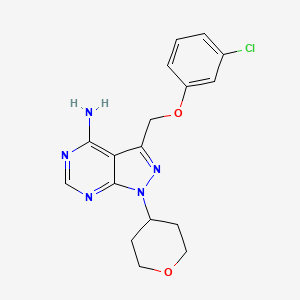

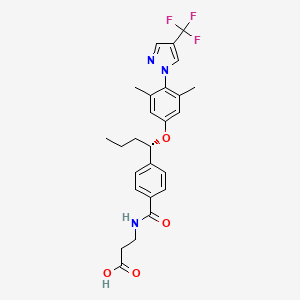

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)